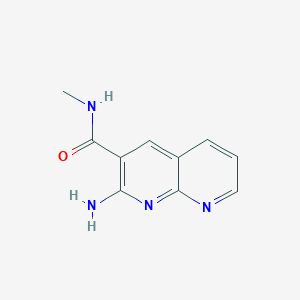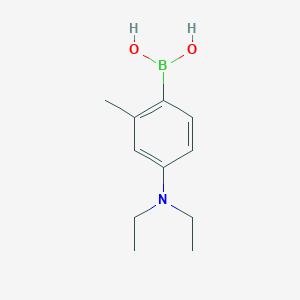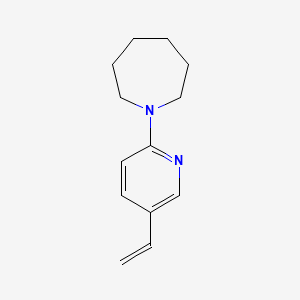![molecular formula C6H5ClN4S B11898922 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)
7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine is a heterocyclic compound with significant potential in various scientific fields. Its unique structure, characterized by a thiazole ring fused to a pyrimidine ring, makes it a subject of interest for researchers in medicinal chemistry, biology, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine typically involves the reaction of 2-amino-4-chloropyrimidine with 2-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions is also common, providing an efficient route to synthesize large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMSO or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include various substituted thiazolo[5,4-d]pyrimidines, which can be further explored for their biological activities .
Aplicaciones Científicas De Investigación
7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various physiological effects, including the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Another related compound with distinct chemical properties and applications.
Uniqueness: 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research .
Propiedades
Fórmula molecular |
C6H5ClN4S |
|---|---|
Peso molecular |
200.65 g/mol |
Nombre IUPAC |
7-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H5ClN4S/c1-2-9-3-4(7)10-6(8)11-5(3)12-2/h1H3,(H2,8,10,11) |
Clave InChI |
AWDLSTCTCQXWBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)N=C(N=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)
![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)

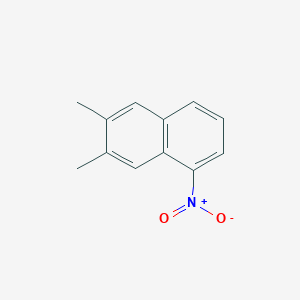

![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)

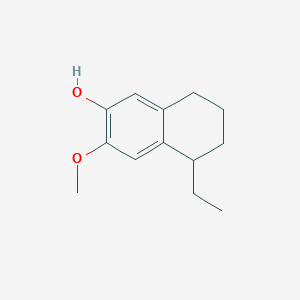

![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)
